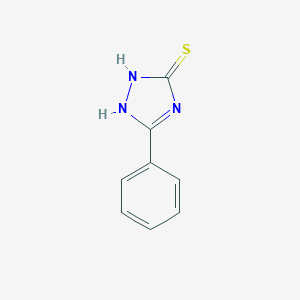

5-Phenyl-1H-1,2,4-triazole-3-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11565. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c12-8-9-7(10-11-8)6-4-2-1-3-5-6/h1-5H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLMMJNORORYPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=S)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187742 | |

| Record name | 1H-1,2,4-Triazole-3-thiol, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3414-94-6 | |

| Record name | 3-Mercapto-5-phenyl-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3414-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-s-triazole-3-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3414-94-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,4-Triazole-3-thiol, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenyl-1H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-PHENYL-S-TRIAZOLE-3-THIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3LV9TS8XD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis and characterization of 5-Phenyl-1H-1,2,4-triazole-3-thiol

An In-depth Technical Guide on the Synthesis and Characterization of 5-Phenyl-1H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive overview of the (C₈H₇N₃S), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details established synthetic routes, including the widely used method involving the cyclization of 1-benzoylthiosemicarbazide. It offers detailed experimental protocols for synthesis and purification. Furthermore, this guide compiles and presents key characterization data, including physical properties and spectroscopic analyses (¹H NMR, IR, Mass Spectrometry), in clearly structured tables. Visual workflows for both the synthesis and characterization processes are provided to facilitate a deeper understanding of the experimental logic. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods. The most common and reliable routes involve the cyclization of a thiosemicarbazide derivative. Two prominent methods are detailed below.

Method 1: From Benzoyl Chloride and Thiosemicarbazide

A prevalent method involves a two-step process: the benzoylation of thiosemicarbazide with benzoyl chloride to form 1-benzoylthiosemicarbazide, followed by an alkaline-mediated cyclization to yield the final triazole.[1] The intramolecular cyclization in the presence of a base like sodium hydroxide leads to the formation of the stable 1,2,4-triazole ring.

Method 2: From Thiocarbohydrazide and Benzoic Acid

Another synthetic approach involves the cyclization of thiocarbohydrazide with benzoic acid.[2] This method, often carried out by fusing the reactants, provides a direct route to the 4-amino substituted triazole, which can be subsequently modified, or under different conditions, can lead to the desired N-unsubstituted triazole.

A more recent variation involves a two-step synthesis where thiosemicarbazide is first acylated with benzoic acid in the presence of a condensing agent like polyphosphate ester (PPE), followed by cyclodehydration using an aqueous alkali solution.[3]

The logical workflow for the synthesis via Method 1 is depicted below.

References

The Multifaceted Biological Activities of 5-Phenyl-1H-1,2,4-triazole-3-thiol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis and diverse biological activities of 5-Phenyl-1H-1,2,4-triazole-3-thiol and its derivatives. This class of compounds has garnered significant attention within the scientific community for its potential therapeutic applications, demonstrating a broad spectrum of pharmacological effects, including antimicrobial, antifungal, and anticancer activities, as well as enzyme inhibition. This document is intended for researchers, scientists, and drug development professionals interested in the exploration and development of novel therapeutic agents.

Synthesis of this compound and Its Derivatives

The core structure of this compound is typically synthesized through a multi-step process commencing with benzoic acid hydrazide. This intermediate undergoes a reaction with carbon disulfide in an alkaline ethanolic solution to yield a potassium dithiocarbazinate salt. Subsequent cyclization of this salt with hydrazine hydrate affords the foundational 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol nucleus.[1][2] This core scaffold serves as a versatile platform for the synthesis of a wide array of derivatives, often through condensation reactions with various aldehydes to form Schiff bases, which can be further modified.[1][3] An alternative pathway involves the benzoylation of thiosemicarbazide followed by cyclization in an aqueous-alcoholic medium with a base like NaOH.[4]

References

An In-Depth Technical Guide to 5-Phenyl-1H-1,2,4-triazole-3-thiol Derivatives and Their Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 5-Phenyl-1H-1,2,4-triazole-3-thiol represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. This technical guide provides a comprehensive overview of their synthesis, chemical properties, and diverse pharmacological applications. Possessing a unique structural scaffold, these derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and enzyme inhibitory properties. This document details the synthetic methodologies, experimental protocols for activity evaluation, and summarizes key quantitative data. Furthermore, it elucidates the underlying mechanisms of action through signaling pathway and experimental workflow diagrams, offering valuable insights for the development of novel therapeutic agents.

Introduction

The 1,2,4-triazole nucleus is a well-established pharmacophore in numerous clinically successful drugs.[1] The incorporation of a phenyl group at the 5-position and a thiol group at the 3-position of the triazole ring gives rise to the this compound scaffold, a privileged structure in drug discovery.[2] The presence of the thiol group, in particular, enhances the pharmacological profile compared to parent triazole compounds and allows for a variety of chemical modifications, leading to a diverse library of derivatives with a wide range of biological activities.[2] These activities stem from the ability of the triazole ring system to engage in various non-covalent interactions with biological targets. This guide will explore the synthesis and multifaceted applications of this important class of compounds.

Synthesis of this compound and its Derivatives

The synthesis of the core this compound scaffold and its subsequent derivatization are crucial for exploring their therapeutic potential. A common and efficient method involves the cyclization of thiosemicarbazide derivatives.[3][4]

General Synthesis of the Core Scaffold

A prevalent synthetic route commences with the reaction of benzoic acid hydrazide with carbon disulfide in an alkaline ethanolic solution to yield a potassium dithiocarbazinate salt.[5][6] This intermediate is then cyclized with hydrazine hydrate to form the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol nucleus.[5][6] Alternatively, the reaction of thiosemicarbazide with a carboxylic acid in the presence of a condensing agent like polyphosphate ester (PPE) can be employed.[7] This latter method involves two steps: acylation of the thiosemicarbazide followed by cyclodehydration.[7]

Synthesis of Derivatives

The core scaffold serves as a versatile starting material for the synthesis of a wide array of derivatives. Common derivatization strategies include:

-

Schiff Base Formation: The amino group at the 4-position of the triazole ring can be condensed with various aromatic aldehydes to form Schiff bases.[5][8]

-

Thiazolidinone Ring Formation: The synthesized Schiff bases can be further cyclized by reacting with thioglycolic acid to yield thiazolidinone derivatives.[5]

-

S-Alkylation: The thiol group is readily alkylated with various alkyl or aryl halides to produce S-substituted derivatives.[9]

-

Mannich Base Formation: Reaction of the triazolethione with formaldehyde and a secondary amine yields N-Mannich bases.[10]

Applications of this compound Derivatives

The diverse biological activities of these derivatives make them promising candidates for various therapeutic applications.

Antimicrobial and Antifungal Activity

Many this compound derivatives exhibit significant activity against a range of pathogenic bacteria and fungi.[3][8] The mechanism of antifungal action for many triazole compounds involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][11]

Caption: Antifungal mechanism of this compound derivatives.

Anticancer Activity

Several derivatives have demonstrated potent in vitro antiproliferative activity against various human cancer cell lines, including lung (A549), glioblastoma (U87), and leukemia (HL60) cell lines.[2] The anticancer mechanisms are often multi-targeted and can involve the inhibition of key enzymes in cancer cell signaling, such as kinases (e.g., EGFR, BRAF), and interference with tubulin polymerization.[6][12] Furthermore, some derivatives have been shown to induce apoptosis by modulating the p53 tumor suppressor pathway.[2][13]

Caption: Anticancer mechanisms of this compound derivatives.

Enzyme Inhibition

This class of compounds has been investigated for its inhibitory effects on various enzymes implicated in different diseases.

-

Cyclooxygenase (COX) Inhibition: Some derivatives have shown selective inhibitory activity against COX-2, suggesting potential as anti-inflammatory agents with reduced gastrointestinal side effects.[14][15]

-

Cholinesterase Inhibition: Derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the treatment of Alzheimer's disease.[16][17][18]

-

α-Glucosidase Inhibition: Certain derivatives have demonstrated potent α-glucosidase inhibitory activity, indicating their potential for the management of type 2 diabetes.[16][17][19]

-

Urease Inhibition: Urease inhibitors are of interest for treating infections caused by urease-producing bacteria. Several 1,2,4-triazole derivatives have shown significant urease inhibitory activity.[20]

Quantitative Data Summary

The biological activities of this compound derivatives are quantified using metrics such as Minimum Inhibitory Concentration (MIC) for antimicrobial activity and half-maximal inhibitory concentration (IC50) for anticancer and enzyme inhibition activities.

Table 1: Antimicrobial Activity (MIC, µg/mL)

| Compound ID | S. aureus | P. aeruginosa | E. coli | C. albicans | A. niger | Reference |

| 32b | 200 | - | - | - | - | [3] |

| 32d | 200 | - | - | - | - | [3] |

| 4b | - | >5 | - | - | - | [5] |

| 5a | >5 | >5 | - | - | - | [5] |

| 5b | >5 | - | - | - | - | [5] |

| 4c | - | - | - | >5 | - | [5] |

| 5c | - | - | - | >5 | - | [8] |

| 5e | >5 | - | - | - | - | [8] |

Note: "-" indicates data not available in the cited source.

Table 2: Anticancer Activity (IC50, µM)

| Compound ID | A549 (Lung) | U87 (Glioblastoma) | HL60 (Leukemia) | Reference |

| 6h | 3.854 | 4.151 | 17.522 | [2] |

| 3b | - | - | - | [13][21] |

| 3c | - | - | - | [13][21] |

| 3d | - | - | - | [13][21] |

Note: Specific IC50 values for 3b, 3c, and 3d against these cell lines were not provided in the abstract, but they were highlighted as having significant antiproliferative activity.

Table 3: Enzyme Inhibition (IC50, µM)

| Compound ID | Enzyme | IC50 (µM) | Reference |

| 12d | AChE | 0.73 ± 0.54 | [16][17] |

| 12m | AChE | - | [16][17] |

| 12d | α-Glucosidase | 36.74 ± 1.24 | [16][17] |

| 12m | α-Glucosidase | - | [16][17] |

| 12d | Urease | 19.35 ± 1.28 | [16][17] |

| 12m | Urease | - | [16][17] |

| 12d | BChE | 0.017 ± 0.53 | [16][17] |

| 12m | BChE | 0.038 ± 0.50 | [16][17] |

| 8d | Urease | Potent | [20] |

| 8e | Urease | Potent | [20] |

| 6h | COX-2 | Highly Selective | [15] |

| 6j | COX-2 | Highly Selective | [15] |

Note: "-" indicates data not available in the cited source. "Potent" and "Highly Selective" indicate significant activity as reported in the source, without specific IC50 values provided in the abstract.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and further development of these compounds.

General Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

-

Synthesis of Benzoic Acid Hydrazide: Methyl benzoate is refluxed with hydrazine hydrate in absolute ethanol for 4 hours.[12] The resulting precipitate is filtered and recrystallized from ethanol.[12]

-

Synthesis of Potassium Dithiocarbazinate Salt: The synthesized benzoic acid hydrazide is reacted with carbon disulfide in a solution of potassium hydroxide in absolute ethanol. The mixture is stirred for 18 hours, and the resulting salt is collected after addition of dry ether.[12]

-

Cyclization: The potassium dithiocarbazinate salt is refluxed with hydrazine hydrate in water. Upon cooling and acidification, the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol precipitates and is recrystallized from ethanol.[12]

Caption: General workflow for the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives.

In Vitro Antimicrobial Susceptibility Testing (Broth Dilution Method)

-

A stock solution of the test compound (e.g., 100 µg/mL) is prepared in DMSO.

-

Serial dilutions of the compound are made in sterile nutrient broth in test tubes to obtain a range of concentrations (e.g., 3.125 to 100 µg/mL).

-

Each tube is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, P. aeruginosa).

-

The tubes are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

-

Cancer cells (e.g., A549, U87, HL60) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[22]

-

The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).[23]

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 2-4 hours.[22][23]

-

The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).[22][23]

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[22]

-

The percentage of cell viability is calculated, and the IC50 value is determined.[23]

Enzyme Inhibition Assays (General Protocol)

-

The enzyme (e.g., urease, acetylcholinesterase, α-glucosidase) is pre-incubated with various concentrations of the test compound in a suitable buffer in a 96-well plate.[3][24]

-

The enzymatic reaction is initiated by the addition of the specific substrate (e.g., urea for urease, acetylthiocholine iodide for AChE).[3][24]

-

The reaction is incubated for a specific time at a controlled temperature.[3]

-

The reaction is stopped, and the product formation is measured spectrophotometrically at a specific wavelength.[2][3]

-

The percentage of enzyme inhibition is calculated, and the IC50 value is determined.[3]

Conclusion

This compound derivatives constitute a highly promising and versatile class of compounds with a broad spectrum of pharmacological activities. Their straightforward synthesis and the potential for diverse structural modifications make them attractive candidates for further investigation in drug discovery and development. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this remarkable chemical scaffold. Future research should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action for various biological targets, and advancing the most promising candidates into preclinical and clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis characterization and evaluation of novel triazole based analogs as a acetylcholinesterase and α-glucosidase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 6. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. crpsonline.com [crpsonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel Coumarin–Triazole–Isatin Hybrids as Selective Butyrylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mc.minia.edu.eg [mc.minia.edu.eg]

- 16. Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, antioxidant activities and urease inhibition of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 23. benchchem.com [benchchem.com]

- 24. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Phenyl-1H-1,2,4-triazole-3-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic analysis of 5-Phenyl-1H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document outlines the characteristic spectral data obtained from Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to facilitate the replication and validation of these findings.

Executive Summary

This compound is a versatile scaffold used in the synthesis of various bioactive molecules. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in drug design and development. This guide presents a consolidated overview of its key spectral features, offering a valuable resource for researchers in the field. The methodologies described herein adhere to standard analytical practices, ensuring reliability and reproducibility.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. The data has been compiled from various studies and represents the characteristic spectral signatures of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule. The key vibrational frequencies for this compound are presented in Table 1. The presence of a thiol (S-H) group and the triazole ring are defining features in the IR spectrum. The absorption bands for N-H and C=N are also characteristic of the triazole moiety.[1][2]

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | 3298 - 3452 |

| C-H (aromatic) | Stretching | ~3020 |

| S-H | Stretching | 2595 - 2790 |

| C=N (triazole ring) | Stretching | ~1612 |

| C=C (aromatic) | Stretching | 1400 - 1600 |

| C-S | Stretching | ~698 |

Table 1: FT-IR Spectral Data for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound typically exhibits signals corresponding to the protons of the phenyl group and the N-H and S-H protons of the triazole-thiol core. The chemical shifts are influenced by the solvent used.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.30 - 7.90 | Multiplet | - |

| N-H | 13.50 - 14.20 | Broad Singlet | - |

| S-H | 13.30 - 13.75 | Singlet | - |

Table 2: ¹H NMR Spectral Data for this compound (in DMSO-d₆) [1][3]

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C=S (Thione) | 164 - 173 |

| C-S (Thiol) | 50 - 75 |

| Phenyl C | 125 - 135 |

| Triazole C | 145 - 160 |

Table 3: ¹³C NMR Spectral Data for this compound [2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. 5-substituted-3-mercapto-1,2,4-triazoles typically show two maximum absorption bands.[2] The presence of the chromophoric C=S group contributes significantly to the UV absorption.[2]

| Transition | λmax (nm) |

| π → π | 252 - 256 |

| n → π | 288 - 298 |

Table 4: UV-Vis Spectral Data for this compound in ethanol [2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak is a key feature in the mass spectrum.

| Technique | m/z | Assignment |

| Electron Ionization (EI) | 177.23 | [M]⁺ |

Table 5: Mass Spectrometry Data for this compound [4]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

FT-IR Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared spectrophotometer is used for analysis.

-

Sample Preparation : The sample is prepared as a KBr pellet. A small amount of the compound is intimately mixed with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition : The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

NMR Spectroscopy

-

Instrumentation : A high-resolution Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or 500 MHz) is used.

-

Sample Preparation : Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard.

-

Data Acquisition :

-

¹H NMR : The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR : The ¹³C NMR spectrum is recorded using a proton-decoupled pulse sequence.

-

UV-Vis Spectroscopy

-

Instrumentation : A UV-Vis spectrophotometer is used for the analysis.

-

Sample Preparation : A stock solution of the compound is prepared in a suitable solvent (e.g., ethanol). This stock solution is then diluted to an appropriate concentration to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0).

-

Data Acquisition : The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm. The solvent is used as a blank.

Mass Spectrometry

-

Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with a direct insertion probe, is used.

-

Ionization Method : Electron Ionization (EI) is a common method for this type of compound.

-

Data Acquisition : The sample is introduced into the ion source, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The mass spectrum is recorded, showing the relative abundance of each ion.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow from synthesis to structural confirmation of the target compound.

References

5-Phenyl-1H-1,2,4-triazole-3-thiol: An In-Depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenyl-1H-1,2,4-triazole-3-thiol and its derivatives represent a versatile scaffold exhibiting a wide spectrum of biological activities. This technical guide consolidates the current understanding of their mechanisms of action, with a focus on their roles as antimicrobial, anticancer, and antioxidant agents. This document provides a detailed overview of the molecular pathways involved, summarizes key quantitative data, and outlines relevant experimental protocols to facilitate further research and development in this area.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous clinically approved drugs.[1] The incorporation of a phenyl group and a thiol moiety at positions 5 and 3, respectively, confers unique physicochemical properties to this compound, leading to a broad range of biological activities. These activities include antifungal, antibacterial, anticancer, and antioxidant effects.[2][3][4] This guide aims to provide a comprehensive technical overview of the elucidated and putative mechanisms of action of this compound and its close derivatives, thereby serving as a valuable resource for researchers in drug discovery and development.

Antimicrobial Mechanism of Action

The primary and most well-established mechanism of action for triazole-based antifungal agents is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2][5]

Inhibition of Lanosterol 14α-Demethylase

Triazoles, including likely this compound, act as potent and specific inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][5] This enzyme catalyzes a key step in the conversion of lanosterol to ergosterol. The nitrogen atom (N4) in the triazole ring is thought to bind to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol.[5]

The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[6] This disruption of membrane integrity and function results in increased permeability, malfunction of membrane-bound enzymes, and ultimately, inhibition of fungal growth and replication.[4][5]

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 3. 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 5-Phenyl-1H-1,2,4-triazole-3-thiol

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Phenyl-1H-1,2,4-triazole-3-thiol, catering to researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways and workflows.

Core Physical and Chemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₈H₇N₃S. It exists in a tautomeric equilibrium between the thiol and thione forms. The thione form is generally considered to be the more stable tautomer in the solid state and in neutral solutions. This compound and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and antioxidant properties.

Physical Properties

The physical characteristics of this compound are summarized in the table below. It is important to note that some variations in reported values exist, which may be attributed to the presence of hydrates or different experimental conditions.

| Property | Value |

| Molecular Formula | C₈H₇N₃S |

| Molecular Weight | 177.23 g/mol |

| Appearance | White to cream crystalline powder |

| Melting Point | 254-257 °C |

| Boiling Point | 267.8 °C at 760 mmHg |

| Density | 1.39 g/cm³ |

| Solubility | Low solubility in water; soluble in ethanol, acetone, and dichloromethane. |

| Refractive Index | 1.731 |

Chemical and Spectroscopic Data

The chemical properties are largely defined by the triazole ring and the thione/thiol group. The compound's tautomerism plays a crucial role in its reactivity. Spectroscopic data provides the necessary structural confirmation.

Tautomerism of this compound

Caption: Thione-thiol tautomerism of the compound.

Spectroscopic Data Summary

| Technique | Key Data Points |

| ¹H NMR | Signals corresponding to the phenyl protons and the N-H/S-H protons of the triazole ring. The chemical shifts of the N-H and S-H protons are typically observed at a much lower field (around 13-14 ppm) compared to other protons[1][2]. |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl ring and the triazole ring. The thione carbon (C=S) typically appears at a characteristic downfield shift. |

| FTIR (cm⁻¹) | Characteristic absorption bands for N-H stretching, S-H stretching (thiol form), C=S stretching (thione form), and aromatic C-H and C=C stretching. Key peaks include N-H (around 3350 cm⁻¹), S-H (around 2558 cm⁻¹), and C=N (around 1610 cm⁻¹)[3]. |

| Mass Spec. | The molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns can involve the loss of HCN or N₂ from the triazole ring[4]. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the cyclization of 1-benzoylthiosemicarbazide.

Workflow for the Synthesis of this compound

Caption: General synthesis workflow.

Detailed Protocol:

-

Preparation of 1-Benzoylthiosemicarbazide: Thiosemicarbazide is reacted with benzoyl chloride in a suitable solvent (e.g., pyridine or an aqueous basic solution)[5]. The mixture is typically stirred at room temperature or with gentle heating. The resulting precipitate of 1-benzoylthiosemicarbazide is then filtered, washed, and dried.

-

Cyclization to this compound: The prepared 1-benzoylthiosemicarbazide is refluxed in an aqueous solution of sodium hydroxide (typically 2N) for several hours[5]. The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the product. The crude product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Biological Activity and Signaling Pathways

This compound and its derivatives have demonstrated significant antimicrobial activity, particularly as antifungal and antibacterial agents[5][6].

Antifungal Activity

The primary mechanism of action for many triazole-based antifungal agents involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. Specifically, these compounds target and inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol. Disruption of ergosterol synthesis leads to a compromised cell membrane, altered membrane fluidity and permeability, and ultimately, inhibition of fungal growth.

Inhibition of Ergosterol Biosynthesis Pathway

Caption: Antifungal mechanism of action.

Antibacterial Activity

While the precise signaling pathways for the antibacterial action of this compound are not as extensively characterized as its antifungal mechanism, it is known to be effective against certain bacterial strains[5]. The antimicrobial activity is often attributed to the presence of the triazole ring and the thione/thiol group, which can interact with various cellular components and metabolic pathways in bacteria. Further research is needed to elucidate the specific molecular targets and signaling cascades involved in its antibacterial effects.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

literature review of 5-Phenyl-1H-1,2,4-triazole-3-thiol

An In-depth Technical Guide on 5-Phenyl-1H-1,2,4-triazole-3-thiol

Introduction

This compound is a heterocyclic organic compound that has garnered significant interest within the scientific community. As a derivative of the 1,2,4-triazole ring system, it serves as a crucial pharmacophore—a molecular framework responsible for a drug's biological activity.[1] The unique structural arrangement of the triazole ring, combined with the thiol and phenyl functional groups, imparts a diverse range of pharmacological properties.[1][2] These derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[2][3][4] This broad bioactivity profile makes this compound and its analogues promising lead compounds in the fields of medicinal chemistry and drug development.[5]

This technical guide provides a comprehensive , focusing on its synthesis, physicochemical properties, and key biological activities. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated data, and visualizations of relevant chemical and biological processes.

Physicochemical and Spectroscopic Data

This compound, also known by its CAS number 3414-94-6, exists as a white to cream-colored crystalline powder.[6][7] The compound's structure is characterized by a central 1,2,4-triazole ring substituted with a phenyl group at position 5 and a thiol group at position 3. It can exist in tautomeric equilibrium between the thione and thiol forms.

| Property | Value | Reference |

| Molecular Formula | C₈H₇N₃S | [6] |

| Molecular Weight | 177.23 g/mol | [6] |

| CAS Number | 3414-94-6 | [6] |

| Appearance | White to cream crystals or powder | [7] |

| Melting Point | 265-267 °C | [6] |

| Boiling Point | 267.8 °C at 760 mmHg | [6] |

| Density | 1.39 g/cm³ | [6] |

| Flash Point | 115.8 °C | [6] |

Table 1: Physicochemical Properties of this compound

Spectroscopic analysis is crucial for the structural elucidation of the compound. While data for the parent compound is distributed across various studies focusing on its derivatives, characteristic spectral features can be compiled.

| Spectroscopy | Characteristic Peaks / Signals | Reference |

| FTIR (cm⁻¹) | ~3300-3200 (N-H stretch), ~2600-2550 (S-H stretch), ~1610 (C=N stretch), ~1270 (C=S stretch) | [8][9][10] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~12.4-14.0 (s, 1H, SH/NH), ~7.4-8.0 (m, 5H, Aromatic-H) | [9][11] |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~160-170 (Triazole C3), ~145-155 (Triazole C5), ~125-135 (Aromatic Carbons) | [8] |

Table 2: Spectroscopic Data for this compound and its Derivatives

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the base-catalyzed intramolecular cyclization of 1-benzoylthiosemicarbazide.[2] This method involves two main stages: the acylation of thiosemicarbazide with benzoyl chloride to form the intermediate, followed by its cyclization in an alkaline medium.

References

- 1. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. echemi.com [echemi.com]

- 7. 3-Phenyl-1,2,4-triazole-5-thiol hydrate, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 9. scirp.org [scirp.org]

- 10. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Crystal Structure of 5-Phenyl-1H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and synthetic aspects of 5-Phenyl-1H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. Although a definitive crystal structure for the thiol tautomer is not publicly available, this document leverages crystallographic data from its stable thione tautomer, 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thione, to infer its structural characteristics. Detailed experimental protocols for its synthesis and crystallization are presented, alongside a summary of its reported biological activities. This guide is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the 1,2,4-triazole scaffold.

Introduction

The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] this compound, in particular, has been a subject of interest due to its potential as a precursor for the synthesis of various biologically active molecules.[3][4][5] Understanding the three-dimensional structure of this compound is crucial for structure-based drug design and for elucidating its mechanism of action at a molecular level.

This guide focuses on the crystal structure, synthesis, and biological activities of this compound. While the crystal structure of the thiol form has not been reported, the thione tautomer, 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thione, has been characterized by single-crystal X-ray diffraction.[6][7] This allows for a detailed analysis of the core molecular geometry, intermolecular interactions, and crystal packing, which are fundamental for understanding its physicochemical properties and biological function.

Molecular Structure and Tautomerism

This compound exists in a tautomeric equilibrium with its thione form, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thione. Crystallographic studies have shown that in the solid state, the molecule predominantly exists as the thione tautomer.[6] This is a common feature for many mercapto-substituted heterocyclic compounds. The molecular structure is characterized by a planar triazole ring, with the phenyl ring being nearly coplanar with it. The dihedral angle between the triazole and phenyl rings is reported to be as small as 1(2)° in one study[6] and 13.7 (2)° in another.[7]

The exocyclic sulfur and amino nitrogen atoms deviate only slightly from the plane of the triazole ring.[6] The crystal structure is stabilized by a network of intermolecular hydrogen bonds, primarily involving N—H⋯S and N—H⋯N interactions, which link the molecules into chains and sheets.[7][8]

Inferred Molecular Geometry of this compound

Based on the crystallographic data of the thione tautomer, the molecular geometry of the thiol form can be inferred. The bond lengths and angles within the triazole and phenyl rings are expected to be very similar. The key difference would be the presence of an S-H bond and the location of the double bonds within the triazole ring.

Below is a DOT language script for a diagram illustrating the tautomeric equilibrium.

Crystallographic Data

The crystallographic data presented here is for the thione tautomer, 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thione, as it is the experimentally determined structure in the solid state.

Unit Cell Parameters

| Parameter | Value (Ng, 1992)[6] | Value (Zhao et al., 2008)[7] | Value for 4-chlorophenyl derivative[8] |

| Crystal System | Triclinic | Monoclinic | Triclinic |

| Space Group | P-1 | P21/n | P-1 |

| a (Å) | 6.1917 (8) | 5.5574 (4) | 6.0765 (9) |

| b (Å) | 7.1417 (6) | 25.2384 (3) | 8.0268 (7) |

| c (Å) | 9.9643 (8) | 6.6327 (4) | 10.9873 (16) |

| α (°) | 81.822 (7) | 90 | 72.501 (10) |

| β (°) | 84.638 (8) | 104.511 (1) | 87.597 (10) |

| γ (°) | 78.682 (9) | 90 | 67.88 (2) |

| Volume (ų) | 426.67 (8) | 900.63 (9) | 471.94 (12) |

| Z | 2 | 4 | 2 |

| Density (calculated) (g/cm³) | 1.496 | 1.418 | - |

Selected Bond Lengths and Angles

The following table summarizes key bond lengths and angles for 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thione.

| Bond/Angle | Length (Å) / Angle (°) |

| C=S | ~1.68 |

| N-N (in ring) | ~1.38 - 1.40 |

| C-N (in ring) | ~1.31 - 1.37 |

| C-C (phenyl) | ~1.37 - 1.39 |

| N-C (phenyl) | ~1.43 |

| Dihedral angle (triazole-phenyl) | 1(2)°[6] / 13.7(2)°[7] |

Experimental Protocols

Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

The synthesis of the title compound is typically achieved through a multi-step process starting from benzoic acid hydrazide.[3][4]

Step 1: Synthesis of Potassium dithiocarbazinate salt Benzoic acid hydrazide is reacted with carbon disulfide in a solution of potassium hydroxide in ethanol. The mixture is stirred for a specified period, typically at room temperature, to yield the potassium dithiocarbazinate salt.[3]

Step 2: Cyclization to form the triazole ring The potassium dithiocarbazinate salt is then cyclized by refluxing with hydrazine hydrate in water or an alcohol.[3][4] Upon cooling and acidification, the desired product, 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol, precipitates and can be collected by filtration.

Crystallization

Single crystals suitable for X-ray diffraction have been obtained by slow evaporation from an ethanolic solution.[6] The compound is dissolved in hot ethanol, and the solution is allowed to cool slowly to room temperature, followed by slow evaporation of the solvent over several days.

Biological Activities and Signaling Pathways

Derivatives of this compound have been reported to exhibit a range of biological activities, primarily antimicrobial and antifungal.[1][3][4]

Antimicrobial and Antifungal Activity

Several studies have demonstrated that Schiff bases and other derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol show promising activity against various bacterial and fungal strains.[1][3][4] The mechanism of action for the antifungal activity of many triazole-based compounds involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. Ergosterol is an essential component of the fungal cell membrane.

While this is a general mechanism for antifungal triazoles, specific studies detailing the precise signaling pathways affected by this compound are not extensively reported in the available literature. Further research is required to elucidate the exact molecular targets and signaling cascades modulated by this compound.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in drug discovery. Although its crystal structure in the thiol form remains to be determined, the crystallographic data of its thione tautomer provides valuable insights into its molecular geometry and intermolecular interactions. The synthetic routes to this compound are well-established, facilitating the generation of diverse derivatives for biological screening. The reported antimicrobial and antifungal activities warrant further investigation to identify specific molecular targets and elucidate the underlying signaling pathways. This technical guide serves as a foundational resource for researchers aiming to exploit the therapeutic potential of the 5-phenyl-1,2,4-triazole-3-thiol scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. journals.iucr.org [journals.iucr.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 5-Phenyl-1H-1,2,4-triazole-3-thiol

An In-depth Technical Guide to 5-Phenyl-1H-1,2,4-triazole-3-thiol: Discovery and History

Introduction

This compound, which exists in tautomeric equilibrium with 5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, is a heterocyclic compound of significant interest in medicinal and materials chemistry. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the , focusing on its synthesis, key experimental protocols, and physicochemical properties.

Discovery and Historical Synthesis

While the first synthesis of a 1,2,4-triazole derivative is attributed to Bladin in 1885, the specific history of this compound is primarily documented through the evolution of its synthetic methodologies.[3] There is no single documented moment of discovery; rather, its existence emerged from the systematic exploration of heterocyclic chemistry in the 20th century. The most established and historically significant methods for its synthesis involve the intramolecular cyclization of benzoyl-substituted thiosemicarbazide precursors.

Two primary pathways have become the cornerstone for synthesizing this scaffold:

-

Cyclization of 1-Benzoylthiosemicarbazide: This is one of the most traditional and widely cited methods. It begins with the acylation of thiosemicarbazide using benzoyl chloride. The resulting intermediate, 1-benzoylthiosemicarbazide, is then cyclized, typically under basic conditions (e.g., sodium hydroxide solution), to yield the target triazole.[1][4]

-

Reaction of Benzoyl Isothiocyanate with Hydrazine: This route involves the reaction of benzoyl isothiocyanate with hydrazine hydrate.[5] The initial reaction forms a thiosemicarbazide intermediate which subsequently cyclizes to form the 1,2,4-triazoline-5-thione ring system.[5]

A variation of the first method involves starting from benzoic acid hydrazide, which is treated with carbon disulfide in an alkaline medium to form a potassium dithiocarbazinate salt. This salt is then cyclized with hydrazine hydrate to yield an amino-substituted triazole-thiol, which can be further modified.[6][7][8] These foundational methods have been refined over the years but remain the principal routes for laboratory and industrial-scale synthesis.

Physicochemical and Spectral Data

The compound is typically isolated as a stable, crystalline solid. Its structural properties have been confirmed through various spectroscopic methods.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₇N₃S | [9] |

| Molar Mass | 177.23 g/mol | [9] |

| Melting Point | 254-255 °C |[9] |

Table 2: Key Spectroscopic Data

| Spectroscopy | Observed Signals and Interpretation | Reference |

|---|---|---|

| IR (KBr, cm⁻¹) | ~3355 (N-H stretch), ~2561 (S-H stretch), ~1625 (C=N stretch) | [10] |

| ¹H-NMR (DMSO-d₆, ppm) | ~7.5 (m, 5H, Ar-H), ~14.6 (s, 1H, SH) |[3] |

Note: Spectral data can vary slightly based on the solvent and instrumentation used. The presence of a low-field signal around 13-14 ppm in ¹H-NMR spectra is characteristic of the thiol (SH) and amine (NH) protons of the triazole ring.[11]

Key Experimental Protocols

The following protocols detail the most common laboratory syntheses of this compound.

Protocol 1: Synthesis via Cyclization of 1-Benzoylthiosemicarbazide

This method is a two-step process involving the preparation of an acylthiosemicarbazide intermediate followed by base-catalyzed cyclization.[1][4]

Step 1: Synthesis of 1-Benzoylthiosemicarbazide

-

Thiosemicarbazide is dissolved in a suitable solvent (e.g., aqueous ethanol).

-

Benzoyl chloride is added dropwise to the solution while stirring, often in the presence of a mild base to neutralize the HCl byproduct.

-

The mixture is stirred at room temperature or under gentle heating until the reaction is complete (monitored by TLC).

-

The resulting precipitate of 1-benzoylthiosemicarbazide is filtered, washed with cold water, and dried.

Step 2: Intramolecular Cyclization

-

The synthesized 1-benzoylthiosemicarbazide is suspended in an aqueous solution of sodium hydroxide (e.g., 8% w/v).

-

The mixture is heated under reflux for several hours (typically 3-4 hours).[4]

-

After reflux, the reaction mixture is cooled to room temperature.

-

The solution is then carefully acidified with a mineral acid, such as hydrochloric acid (HCl), until it reaches an acidic pH.

-

The white precipitate of this compound that forms is collected by filtration.

-

The crude product is washed thoroughly with water and purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Synthesis from Benzoic Acid Hydrazide

This multi-step synthesis is also widely employed and starts from the corresponding acid hydrazide.[6][7]

Step 1: Synthesis of Potassium Dithiocarbazinate

-

Benzoic acid hydrazide is dissolved in absolute ethanol containing potassium hydroxide.

-

Carbon disulfide (CS₂) is added dropwise to the cooled and stirring solution.

-

The reaction mixture is stirred for an extended period (e.g., 18 hours) at room temperature.

-

The precipitated potassium dithiocarbazinate salt is filtered, washed with a non-polar solvent like dry ether, and dried.[7]

Step 2: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

-

The potassium salt is refluxed with an excess of hydrazine hydrate in water for 3-4 hours.[3][7]

-

During the reaction, hydrogen sulfide gas may evolve.

-

Upon cooling, the reaction mixture is diluted with cold water and acidified with concentrated HCl.

-

The solid product is filtered, washed with cold water, and recrystallized from ethanol. Note: This protocol yields the 4-amino substituted derivative. The amino group can be removed in subsequent steps if the unsubstituted title compound is desired, though this adds complexity.

Synthesis Workflows and Logical Diagrams

The chemical logic for the primary synthesis of this compound can be visualized as a workflow. The following diagram illustrates the most common synthetic pathway.

Caption: General synthesis workflow for this compound.

Conclusion

The are intrinsically linked to the development of fundamental synthetic routes in heterocyclic chemistry. While a singular discovery event is not well-documented, its synthesis has been optimized through classical reactions that remain relevant today. The methodologies, primarily centered around the cyclization of acylthiosemicarbazides, are robust and provide reliable access to this important chemical scaffold. The well-characterized physicochemical properties and detailed experimental protocols available make it an accessible target for researchers in drug development and materials science, ensuring its continued relevance in scientific investigation.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. nepjol.info [nepjol.info]

- 4. scispace.com [scispace.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 9. chembk.com [chembk.com]

- 10. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Phenyl-1H-1,2,4-triazole-3-thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of 5-Phenyl-1H-1,2,4-triazole-3-thiol and its derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities.

Introduction

This compound and its substituted analogues are a class of heterocyclic compounds that form the core structure of many pharmacologically active agents. Derivatives have demonstrated a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1] The synthesis of these molecules is a key step in the development of new therapeutic agents. This document outlines the most common and effective synthetic methodologies for preparing these valuable compounds.

General Synthetic Strategies

The synthesis of this compound derivatives typically proceeds through the formation of a key intermediate, an acylthiosemicarbazide, followed by cyclization. The two primary and widely adopted strategies are:

-

Two-Step Synthesis via Thiosemicarbazide: This classical and versatile method involves the reaction of a benzoic acid hydrazide with an appropriate isothiocyanate to form a 1,4-disubstituted thiosemicarbazide. This intermediate is then cyclized under basic conditions to yield the desired 1,2,4-triazole-3-thiol.

-

One-Pot Synthesis: More streamlined approaches combine the formation of the thiosemicarbazide and its subsequent cyclization into a single reaction vessel, improving efficiency and reducing waste.

A less common but effective method involves the reaction of thiocarbohydrazide with a substituted benzoic acid.[2]

Experimental Protocols

Protocol 1: Two-Step Synthesis of 5-Phenyl-4-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol

This protocol is adapted from the synthesis of 5-furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol and can be generalized for phenyl derivatives.[3][4]

Step 1: Synthesis of 1-(Benzoyl)-4-(substituted-phenyl)thiosemicarbazide

-

Dissolve benzoic acid hydrazide (10 mmol) in ethanol (50 mL) in a round-bottom flask.

-

Add the desired substituted phenyl isothiocyanate (10 mmol) to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Filter the precipitated solid, wash with cold ethanol, and dry to obtain the thiosemicarbazide intermediate.

Step 2: Cyclization to 5-Phenyl-4-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol

-

Suspend the 1-(benzoyl)-4-(substituted-phenyl)thiosemicarbazide (5 mmol) in an 8% (w/v) aqueous sodium hydroxide solution (50 mL).

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture in an ice bath.

-

Acidify the solution to pH 5-6 with dilute hydrochloric acid.

-

Filter the resulting precipitate, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain the purified 5-phenyl-4-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol.

Protocol 2: One-Pot Synthesis of 5-Aryl-4H-1,2,4-triazole-3-thiols

This protocol is a general method for the one-pot synthesis of various 5-aryl substituted triazole-3-thiols.[1]

-

To a solution of potassium hydroxide (0.15 mol) in absolute ethanol (100 mL), add thiosemicarbazide (0.1 mol).

-

Reflux the mixture for 1 hour with stirring.

-

Add the desired substituted benzoic acid (0.1 mol) to the reaction mixture.

-

Continue refluxing for an additional 15-20 hours.

-

Distill off the ethanol under reduced pressure.

-

Dissolve the residue in water and filter to remove any insoluble impurities.

-

Acidify the filtrate with dilute hydrochloric acid to precipitate the crude product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 5-aryl-4H-1,2,4-triazole-3-thiol.

Protocol 3: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This method utilizes carbon disulfide and hydrazine hydrate for the synthesis of the 4-amino derivative.[5][6]

Step 1: Synthesis of Potassium Dithiocarbazinate

-

To a stirred solution of potassium hydroxide (0.1 mol) in absolute ethanol (100 mL), add benzoic acid hydrazide (0.1 mol).

-

Cool the mixture in an ice bath and add carbon disulfide (0.1 mol) dropwise while maintaining the temperature below 30°C.

-

Continue stirring for 12-16 hours at room temperature.

-

Filter the precipitated potassium dithiocarbazinate salt, wash with cold ether, and dry.

Step 2: Cyclization to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

-

Reflux a suspension of the potassium dithiocarbazinate salt (0.05 mol) and hydrazine hydrate (0.1 mol) in water (50 mL) for 4-6 hours, during which hydrogen sulfide gas will evolve.

-

Cool the reaction mixture and dilute with cold water.

-

Acidify the solution with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives reported in the literature.

| Compound | Starting Materials | Reaction Conditions | Yield (%) | Reference |

| 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol | Furan-2-carboxylic acid hydrazide, Phenyl isothiocyanate | 1. Reflux in EtOH; 2. Reflux in 8% NaOH, then acidify with HCl | 68 | [3] |

| 5-Benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | Phenylacetic acid hydrazide, 4-Methoxyphenyl isothiocyanate | 1. Reflux in EtOH; 2. Reflux in 8% NaOH, then acidify with HCl | 79 | [3] |

| 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | Phenylacetic acid hydrazide, 4-Chlorophenyl isothiocyanate | 1. Reflux in EtOH; 2. Reflux in 8% NaOH, then acidify with HCl | 73 | [3] |

| 5-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | Phenylacetic acid hydrazide, 4-Methylphenyl isothiocyanate | 1. Reflux in EtOH; 2. Reflux in 8% NaOH, then acidify with HCl | 71 | [3] |

| 5-(p-Tolyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | 4-Methylbenzoic acid hydrazide, Phenyl isothiocyanate | 1. Reflux in EtOH; 2. Reflux in 2N NaOH, then acidify with HCl | 75-85 | [7] |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Benzoic acid hydrazide, CS₂, Hydrazine hydrate | 1. KOH, EtOH; 2. Reflux with H₂O, then acidify with HCl | 65 | [6] |

Visualization of Synthetic Workflow

The following diagram illustrates the general two-step synthetic pathway for 5-Phenyl-4-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol derivatives.

Caption: General workflow for the two-step synthesis of 5-phenyl-1,2,4-triazole-3-thiol derivatives.

References

- 1. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: 5-Phenyl-1H-1,2,4-triazole-3-thiol in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Phenyl-1H-1,2,4-triazole-3-thiol and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This heterocyclic core, characterized by a phenyl ring attached to a triazole thiol system, has been extensively explored for the development of novel therapeutic agents. The unique structural features of this scaffold, including its capacity for hydrogen bonding, dipole interactions, and rigid structure, allow for high-affinity binding to various biological targets.[1][2] These compounds have shown significant potential as antimicrobial and anticancer agents, with ongoing research focused on optimizing their efficacy and selectivity.[3][4][5]

Antimicrobial Applications

Derivatives of this compound have emerged as potent antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The introduction of various substituents on the triazole or phenyl ring has led to the discovery of compounds with significant efficacy, in some cases comparable or superior to standard drugs.[3]

Antibacterial Activity

Numerous studies have demonstrated the antibacterial potential of this class of compounds. For instance, Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown strong activity against Staphylococcus aureus.[3] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The presence of specific pharmacologically active groups, such as halogens (chloro, bromo) attached to the phenyl ring, has been correlated with enhanced antibacterial activity.[6]

Antifungal Activity

The 1,2,4-triazole moiety is a well-known pharmacophore in antifungal drugs like fluconazole.[2][7] Derivatives of this compound have also exhibited promising antifungal properties. Notably, certain Schiff base derivatives have shown superior activity against Microsporum gypseum when compared to the standard drug ketoconazole.[3]

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of selected this compound derivatives.

| Compound ID | Target Organism | Activity (MIC/Zone of Inhibition) | Reference |

| 5b | Microsporum gypseum | More effective than ketoconazole | [3] |

| 5c | Microsporum gypseum | More effective than ketoconazole | [3] |

| 5d | Microsporum gypseum | More effective than ketoconazole | [3] |

| 5e | Microsporum gypseum | More effective than ketoconazole | [3] |

| 5m | Microsporum gypseum | More effective than ketoconazole | [3] |

| 5n | Microsporum gypseum | More effective than ketoconazole | [3] |

| - | Staphylococcus aureus | Active at 25 mg/mL | [5] |

| 4b | Pseudomonas aeruginosa ATCC 10145 | Highest activity among tested compounds | [8] |

| 4c | Candida albicans ATCC 60193 | Highest activity among tested compounds | [8] |

| PS04 | Various bacteria and fungi | Maximum bactericidal and fungicidal activity | [6] |

Anticancer Applications

The 1,2,4-triazole scaffold is a key component in several approved anticancer drugs, such as letrozole and anastrozole.[2] Derivatives of this compound have been investigated for their antiproliferative effects against various cancer cell lines, including those of the breast, lung, and pancreas.[1][4][9]

Mechanism of Action

The anticancer activity of these compounds is often linked to their ability to interfere with critical cellular pathways. Some derivatives have been designed to inhibit the interaction between p53 and MDM2, thereby liberating the tumor suppressor functions of p53.[4] Other proposed mechanisms include the inhibition of protein kinases, which are crucial for cancer cell signaling and proliferation.[1]

Quantitative Anticancer Data

The following table presents the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines.

| Compound ID | Cell Line | Activity (IC50) | Reference |

| 6h | A549 (Lung) | 3.854 µM | [4] |

| 6h | U87 (Glioblastoma) | 4.151 µM | [4] |

| 6h | HL60 (Leukemia) | 17.522 µM | [4] |

| 4 | IGR39 (Melanoma) | EC50 in the range of 2–17 µM | [1] |

| 14 | MDA-MB-231 (Breast) | EC50 in the range of 2–17 µM | [1] |

| 18 | Panc-1 (Pancreatic) | EC50 in the range of 2–17 µM | [1] |

| 10 | MDA-MB-231, Panc-1 | Showed promising results in migration assays | [1] |

Experimental Protocols

General Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives

A common synthetic route to prepare derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol involves a multi-step process, which is outlined below.[3][8][10]

Caption: General workflow for the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.

Protocol:

-

Esterification: A substituted benzoic acid is reacted with thionyl chloride or methanol in the presence of an acid catalyst to form the corresponding methyl ester.[6][11]

-

Hydrazinolysis: The methyl ester is then treated with hydrazine hydrate to yield the substituted benzoic acid hydrazide.[6][8]

-

Potassium Dithiocarbazinate Salt Formation: The hydrazide is reacted with carbon disulfide in an alkaline ethanolic solution (e.g., KOH) to form the potassium dithiocarbazinate salt.[8][10]

-

Cyclization to Triazole: The potassium salt is cyclized by refluxing with hydrazine hydrate to produce the core 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[3][8]

-

Schiff Base Formation: The amino group of the triazole is condensed with various aldehydes to form Schiff base intermediates.[3][8]

-

Further Derivatization: The Schiff bases can be further cyclized, for example, with thioglycolic acid, to generate thiazolidinone derivatives.[8][10]

Antimicrobial Susceptibility Testing (Agar Well/Disc Diffusion Method)

This method is widely used to screen the antimicrobial activity of newly synthesized compounds.[8][12]

Caption: Workflow for the agar well/disc diffusion antimicrobial susceptibility test.

Protocol:

-

Preparation of Test Solutions: Solutions of the synthesized compounds are prepared at a specific concentration (e.g., 10 mg/mL) in a suitable solvent like DMSO.[10]

-

Preparation of Agar Plates: A suitable agar medium (e.g., Muller-Hinton agar for bacteria, Potato Dextrose Agar for fungi) is sterilized and poured into Petri dishes.[6][11] The surface is then inoculated with a standardized microbial suspension.[11]

-

Application of Compounds: Wells are punched into the agar, or sterile paper discs are placed on the surface. A defined volume of the test compound solution is added to each well or disc.[8][12]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

-

Measurement: The diameter of the clear zone of growth inhibition around each well or disc is measured in millimeters to determine the antimicrobial activity.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of potential anticancer compounds.[1]

Caption: Workflow for the MTT in vitro cytotoxicity assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Formation: The plates are incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 (half-maximal inhibitory concentration) is determined.

Signaling Pathways

p53-MDM2 Interaction Inhibition

A key mechanism of anticancer action for some this compound derivatives is the inhibition of the p53-MDM2 interaction. MDM2 is a negative regulator of the p53 tumor suppressor protein. By blocking this interaction, these compounds can stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells.[4]

Caption: Inhibition of the p53-MDM2 interaction by this compound derivatives.

Conclusion